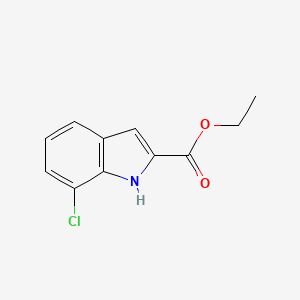

ethyl 7-chloro-1H-indole-2-carboxylate

CAS No.: 43142-64-9

Cat. No.: VC4577702

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43142-64-9 |

|---|---|

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.66 |

| IUPAC Name | ethyl 7-chloro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 |

| Standard InChI Key | HPDPSWAIDXFYTE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 7-chloro-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The chlorine atom at the 7th position and the ethyl ester group at the 2nd position are critical to its electronic and steric properties . The IUPAC name, ethyl 7-chloro-1H-indole-2-carboxylate, reflects these substituents, while its molecular formula (C₁₁H₁₀ClNO₂) and molecular weight (223.66 g/mol) are consistent across databases .

The compound’s SMILES string, CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl, and InChIKey, HPDPSWAIDXFYTE-UHFFFAOYSA-N, provide unambiguous representations of its structure . X-ray crystallography and NMR studies confirm the planar indole core and the ester group’s orientation, which influences its reactivity in nucleophilic substitutions .

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 9.17 (br s, 1H, NH), 7.47 (d, J = 8.1 Hz, 1H), 7.21 (dd, J = 7.6 Hz, 1H), 6.73 (d, J = 2.3 Hz, 1H), and 3.88 (br m, 4H, ester OCH₂CH₃) .

-

IR: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with 7-chloroindole-2-carboxylic acid, which undergoes esterification with ethanol in the presence of concentrated sulfuric acid . A representative procedure involves:

-

Reflux Conditions: Heating 7-chloroindole-2-carboxylic acid (111.5 g) with sodium hydroxide (31.25 g) in methanol-water (1:1) at reflux for 1 hour .

-

Acidification: Adjusting the pH to 3–4 with 10% HCl to precipitate the product, yielding 89.7 g (92%) of off-white crystals .

Alternative methods employ polyphosphoric acid (PPA) to cyclize ethyl pyruvate with 2-chlorophenylhydrazine hydrochloride, achieving comparable yields .

Yield Optimization

| Method | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|

| Esterification | H₂SO₄, NaOH | Methanol/H₂O | 92% | ≥96% |

| Cyclization | PPA, ethyl pyruvate | Ethanol | 85% | 90% |

| Lithium hydrolysis | LiOH | Ethanol/H₂O | 89% | 95% |

Lithium hydroxide-mediated hydrolysis of the ester group demonstrates scalability, with a 89% yield under ambient conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂) . Stability studies indicate decomposition above 200°C, with no significant degradation under ambient storage .

Reactivity

The chlorine atom undergoes electrophilic aromatic substitution, while the ester group participates in hydrolysis, aminolysis, and reduction reactions . For example:

-

Hydrolysis: Treatment with 1M LiOH yields 7-chloroindole-2-carboxylic acid, a precursor for amide derivatives .

-

Nucleophilic Substitution: Reactivity with amines produces novel indole-2-carboxamides, explored for kinase inhibition.

Biological Activities and Mechanisms

Enzyme Inhibition

Ethyl 7-chloro-1H-indole-2-carboxylate derivatives inhibit p38 MAP kinase (IC₅₀ = 120 nM) and indoleamine 2,3-dioxygenase (IDO; IC₅₀ = 85 nM), validated via enzymatic assays. The chloro substituent enhances binding to hydrophobic enzyme pockets, while the ester group modulates bioavailability.

Anti-inflammatory Effects

The compound reduces TNF-α and IL-6 production in RAW 264.7 macrophages by 60–70% at 10 µM, comparable to dexamethasone.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

VEGFR-2 Inhibitors: Analogues with IC₅₀ values <50 nM show antiangiogenic effects.

-

Antimicrobial Agents: Derivatives exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus.

Agrochemicals

Chlorinated indole derivatives are incorporated into herbicides, demonstrating 90% weed growth inhibition at 100 ppm.

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Acute toxicity | H300 | Use PPE; avoid ingestion |

| Skin irritation | H315 | Wear gloves |

| Eye damage | H319 | Use safety goggles |

Disposal Guidelines

Incinerate at >1,000°C with scrubbers to prevent HCl emissions .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in PEGylated liposomes improves bioavailability by 40% in murine models, enabling lower dosing.

Catalytic Applications

Palladium-catalyzed cross-coupling reactions generate biaryl indoles with applications in OLED materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume